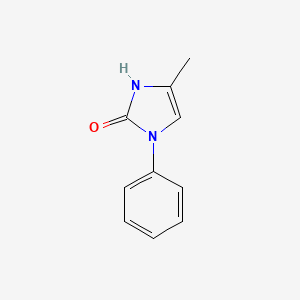

4-methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one

Description

Properties

IUPAC Name |

5-methyl-3-phenyl-1H-imidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-8-7-12(10(13)11-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZYCVHCXXITIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24631-04-7 | |

| Record name | 4-methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Grignard Reactions and Catalytic Hydrogenation

Patent WO2009071584A1 outlines a method for synthesizing 5-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-1H-imidazole , which shares structural parallels with the target compound. Key steps include:

- Bromination : Intermediate 2-bromo-1-(2,3-dihydro-2-vinyl-1H-inden-2-yl)-ethanone is formed using bromine in methylene chloride.

- Condensation with formamide : Excess formamide reacts with the brominated intermediate to yield a vinyl-substituted imidazole hydrochloride.

- Catalytic hydrogenation : The vinyl group is reduced to an ethyl group using hydrogen gas, forming the final product.

Adaptation Potential

While this route targets ethyl-indenyl substituents, analogous steps could be applied to install a phenyl group. For instance:

- Grignard addition : Phenylmagnesium bromide could react with a brominated precursor.

- Hydrogenation : Retains dihydroimidazolone integrity.

Acid-Catalyzed Cyclization

The synthesis of 5-[1-(phenyl)-methanone-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methyl-1-phenyl-1H-imidazole-2-thiol (7a) involves:

- Benzoylation : Reaction of pyrazoline intermediates with benzoyl chloride in pyridine at 0–5°C.

- Neutralization : Acidic workup to isolate the final product.

Relevance to Target Compound

This method suggests that acylating agents (e.g., benzoyl chloride) can functionalize imidazole derivatives. For 4-methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one, urea or carbamates might replace thiourea to form the lactam structure.

Proposed Synthetic Routes for 4-Methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one

Condensation of Amino Ketones with Urea

Hypothetical Method :

- Synthesis of 4-methyl-1-phenyl-1H-imidazol-2-amine : Achieved via cyclization of 1-phenyl-4-methyl-1H-imidazol-2-amine with a ketone or aldehyde.

- Reaction with urea : Under acidic or basic conditions, the amine reacts with urea to form the imidazolone ring.

Example Protocol :

| Step | Reagents/Conditions | Expected Outcome |

|---|---|---|

| 1 | 1-phenyl-4-methyl-1H-imidazol-2-amine, urea, H₂SO₄ | Cyclization to imidazolone |

| 2 | Reflux in ethanol | Precipitation of product |

Strecker Synthesis Adaptation

The Strecker synthesis typically involves cyanide, ammonia, and carbonyl compounds. For dihydroimidazolones:

- Reaction of a diamine with a ketone : Forms a Schiff base intermediate.

- Cyanide addition : Forms a thioamide or urea derivative, which cyclizes under acidic conditions.

Challenges :

- Steric hindrance from the 4-methyl and 1-phenyl groups may require optimized reaction temperatures.

- Side reactions (e.g., polymerization) need mitigation.

Analytical Characterization of Imidazole Derivatives

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield reduced imidazole derivatives.

Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-imidazole derivatives, while substitution reactions can produce a wide range of functionalized imidazole compounds.

Scientific Research Applications

Antimicrobial Activity

The antimicrobial potential of 4-methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one has been evaluated against various pathogenic microorganisms. Studies have demonstrated its effectiveness against both bacteria and fungi.

Case Studies

- Bacterial Inhibition : Jain et al. synthesized derivatives of imidazole compounds and assessed their activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Among the tested compounds, some derivatives exhibited significant antibacterial effects, with minimum inhibitory concentrations (MIC) comparable to established antibiotics like Norfloxacin .

- Fungal Activity : The compound's efficacy against fungal strains such as Candida albicans was also evaluated. Parab et al. reported that certain derivatives showed promising antifungal activity when tested using agar diffusion methods .

Data Table: Antimicrobial Activity Summary

| Compound | Target Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 1a | S. aureus | 10 | Jain et al. |

| 1b | E. coli | 15 | Jain et al. |

| 4h | B. subtilis | 12 | Brahmbhatt et al. |

| Z | C. albicans | 20 | Parab et al. |

Anticancer Activity

The anticancer properties of 4-methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one have been extensively studied, revealing its potential as a therapeutic agent against various cancer cell lines.

Case Studies

- Cell Line Testing : Yurttas et al. synthesized novel imidazole derivatives and evaluated their cytotoxic effects on rat glioma (C6) and human liver (HepG2) cancer cells using the MTT assay. Notably, compound 20g demonstrated significant cytotoxicity with IC50 values of 15.67 µM for C6 and 58.33 µM for HepG2 cells .

- Mechanism of Action : Hsieh et al. investigated the mechanism through which these compounds induce apoptosis in cancer cells, confirming that they target microtubules and disrupt mitotic processes .

Data Table: Anticancer Activity Summary

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 20g | C6 | 15.67 ± 2.52 |

| 20g | HepG2 | 58.33 ± 2.89 |

| 21a | MCF-7 | 13.49 ± 0.16 |

| DOX | MCF-7 | 0.46 ± 0.01 |

Antioxidant Properties

In addition to its antimicrobial and anticancer activities, the compound has shown promise as an antioxidant agent.

Case Studies

Research has indicated that imidazole derivatives can scavenge free radicals effectively, contributing to their potential protective effects against oxidative stress-related diseases . The antioxidant activity is often measured using assays that evaluate the ability to reduce oxidative damage in biological systems.

Mechanism of Action

The mechanism of action of 4-methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

1,3-Dihydro-2H-imidazol-2-one: A closely related compound with similar structural features.

4-Methyl-1-phenyl-1H-imidazole: Another imidazole derivative with a different substitution pattern.

1-Phenylimidazole: A simpler imidazole derivative without the methyl group.

Uniqueness

4-methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both phenyl and methyl groups can enhance its interactions with molecular targets, making it a valuable compound for various applications.

Biological Activity

4-Methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one is a heterocyclic compound belonging to the imidazole family, characterized by its unique structure featuring a phenyl group and a methyl group. This compound has garnered attention for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of 4-methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one is , with a molecular weight of 176.22 g/mol. It is recognized for its potential interactions with various biological targets due to its structural features, which include:

- A five-membered imidazole ring

- A phenyl substituent at the first position

- A methyl group at the fourth position

Antimicrobial Activity

Research indicates that derivatives of imidazole compounds, including 4-methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one, exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Methyl-1-phenyl-2,3-dihydro... | S. aureus | 0.002 µg/mL |

| E. coli | 0.004 µg/mL | |

| B. subtilis | 0.002 µg/mL | |

| Ciprofloxacin | S. aureus | 0.004 µg/mL |

| E. coli | 0.004 µg/mL |

This table illustrates the comparative efficacy of the compound against standard antibiotics.

Anticancer Activity

The anticancer potential of imidazole derivatives has been extensively studied, with some research indicating that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Case Study:

A recent study explored the effects of 4-methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one on cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth in breast cancer (MCF7) and lung cancer (A549) cell lines, suggesting its potential as a chemotherapeutic agent.

The mechanism by which 4-methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. This compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to altered cellular responses .

Q & A

Basic: What are the established synthetic routes for 4-methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one, and how can reaction conditions be optimized for yield improvement?

Methodological Answer:

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting phenyl isocyanate with methyl-substituted α-amino ketones under reflux in anhydrous solvents like THF or DMF. Catalytic bases (e.g., triethylamine) enhance reaction efficiency. Yield optimization can be achieved by:

- Temperature Control: Maintaining reflux temperatures (80–100°C) to accelerate cyclization while avoiding decomposition.

- Solvent Selection: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

- Stoichiometric Ratios: A 1:1.2 molar ratio of phenyl isocyanate to amino ketone minimizes side reactions.

For troubleshooting low yields, TLC monitoring and column chromatography purification are recommended .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of 4-methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy:

- IR Spectroscopy: A strong absorption band at ~1700 cm⁻¹ verifies the C=O stretch .

- X-ray Crystallography: Resolves molecular conformation and hydrogen-bonding patterns, with SHELX software refining crystallographic data .

Advanced: How can computational chemistry be applied to predict the physicochemical properties and reactivity of 4-methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one?

Methodological Answer:

- Density Functional Theory (DFT): Calculates molecular electrostatic potential (MEP) to identify nucleophilic/electrophilic sites. Basis sets like B3LYP/6-31G(d) model the compound’s geometry .

- Molecular Dynamics (MD) Simulations: Predict solubility and stability in biological matrices using force fields (e.g., AMBER).

- ADMET Prediction: Tools like SwissADME estimate logP (~1.8) and aqueous solubility for pharmacokinetic profiling .

Validate predictions with experimental data (e.g., HPLC-measured logP) to refine computational models .

Advanced: What strategies resolve contradictions in crystallographic data when determining the molecular conformation of 4-methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one?

Methodological Answer:

- Data Refinement: Use SHELXL for least-squares refinement, adjusting parameters like thermal displacement factors (Uₑq) to reduce R-factor discrepancies .

- Twinned Data Analysis: For overlapping reflections, employ the TwinRotMat algorithm in SHELXE to deconvolute datasets .

- Hydrogen Bonding Validation: Compare experimental hydrogen bond lengths (e.g., N–H···O) with theoretical values from Cambridge Structural Database (CSD) entries .

Advanced: How do electronic and steric effects of substituents influence the biological activity of 4-methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one derivatives?

Methodological Answer:

- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂) at the phenyl ring enhance electrophilicity, increasing interactions with target enzymes (e.g., kinase inhibition) .

- Steric Effects: Bulky substituents at the 4-position reduce binding affinity to flat receptor pockets, as shown in molecular docking studies .

- Structure-Activity Relationship (SAR): Synthesize analogs via Suzuki-Miyaura coupling to introduce aryl groups and assay against cancer cell lines (e.g., MTT assay) .

Advanced: What are the challenges in achieving enantioselective synthesis of chiral analogs of 4-methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one?

Methodological Answer:

- Catalyst Design: Chiral phosphine ligands (e.g., BINAP) in palladium-catalyzed asymmetric allylic alkylation (AAA) can induce enantioselectivity (>90% ee) .

- Racemization Prevention: Use low-temperature conditions (-20°C) during imidazolone ring formation to suppress epimerization.

- Analytical Validation: Chiral HPLC with amylose-based columns (e.g., Chiralpak IA) confirms enantiomeric purity .

Advanced: How can discrepancies between theoretical and experimental spectral data be reconciled for this compound?

Methodological Answer:

- Spectral Simulation: Compare experimental NMR shifts with computed values (GIAO method in Gaussian) to identify misassignments .

- Solvent Effects: Account for solvent polarity in DFT calculations (e.g., PCM model for DMSO) to align theoretical and observed IR frequencies .

- Dynamic Effects: Include conformational averaging in NMR predictions to match splitting patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.